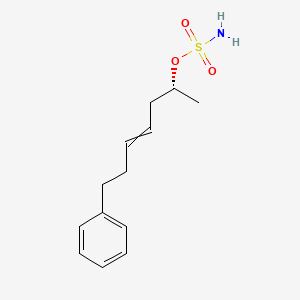![molecular formula C15H9ClINO B12588733 N-[4-Chloro-3-iodo-2-(phenylethynyl)phenyl]formamide CAS No. 647025-68-1](/img/structure/B12588733.png)
N-[4-Chloro-3-iodo-2-(phenylethynyl)phenyl]formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-Chloro-3-iodo-2-(phenylethynyl)phenyl]formamide is a chemical compound with the molecular formula C15H9ClINO It is characterized by the presence of chloro, iodo, and phenylethynyl groups attached to a phenyl ring, along with a formamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Chloro-3-iodo-2-(phenylethynyl)phenyl]formamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-Chloro-3-iodo-2-(phenylethynyl)phenyl]formamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The phenylethynyl group can participate in coupling reactions to form extended conjugated systems.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different halogen or functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced species.
Scientific Research Applications
N-[4-Chloro-3-iodo-2-(phenylethynyl)phenyl]formamide has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-Chloro-3-iodo-2-(phenylethynyl)phenyl]formamide involves its interaction with molecular targets such as enzymes or receptors. The presence of the chloro, iodo, and phenylethynyl groups can influence the compound’s binding affinity and specificity. The formamide group may also play a role in hydrogen bonding interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
N-[4-Chloro-3-iodo-2-(phenylethynyl)phenyl]acetamide: Similar structure but with an acetamide group instead of a formamide group.
N-[4-Chloro-3-iodo-2-(phenylethynyl)phenyl]benzamide: Contains a benzamide group, offering different chemical properties.
Uniqueness
N-[4-Chloro-3-iodo-2-(phenylethynyl)phenyl]formamide is unique due to the combination of its functional groups, which provide distinct reactivity and potential applications. The presence of both chloro and iodo groups allows for versatile chemical modifications, while the phenylethynyl group contributes to its conjugated system, enhancing its utility in various research fields.
Properties
CAS No. |
647025-68-1 |
|---|---|
Molecular Formula |
C15H9ClINO |
Molecular Weight |
381.59 g/mol |
IUPAC Name |
N-[4-chloro-3-iodo-2-(2-phenylethynyl)phenyl]formamide |
InChI |
InChI=1S/C15H9ClINO/c16-13-8-9-14(18-10-19)12(15(13)17)7-6-11-4-2-1-3-5-11/h1-5,8-10H,(H,18,19) |
InChI Key |
NYEMTTVFANBGPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=C(C=CC(=C2I)Cl)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



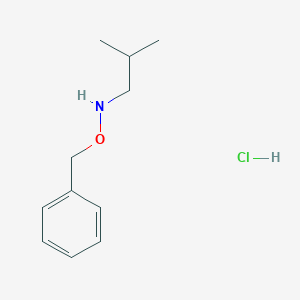
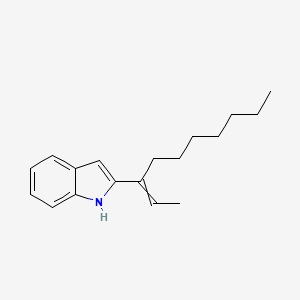
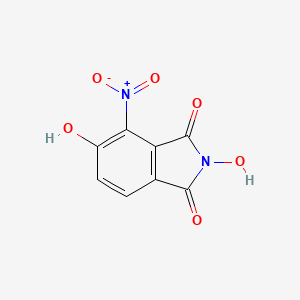

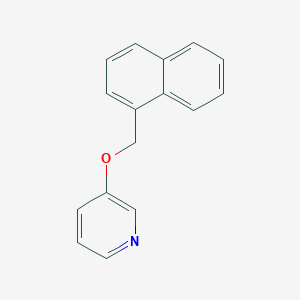

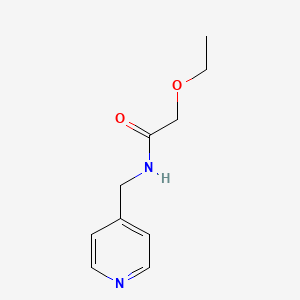
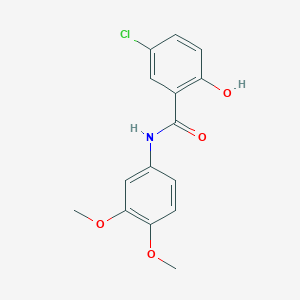
![(3R)-N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-3-{[(2-phenylethyl)carbamoyl]amino}-2,3,4,9-tetrahydro-1H-carbazole-3-carboxamide](/img/structure/B12588714.png)
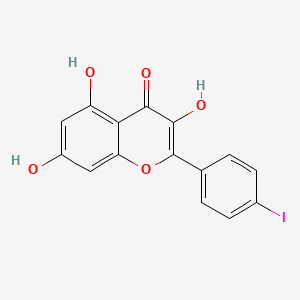
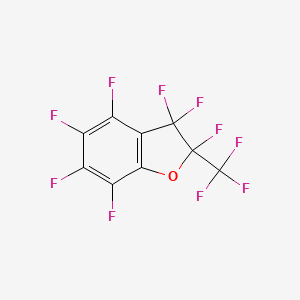
![1-(2-Phenylethenesulfonyl)-4-[(prop-2-en-1-yl)oxy]piperidine](/img/structure/B12588727.png)
